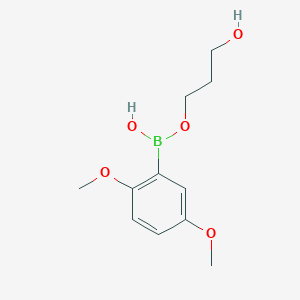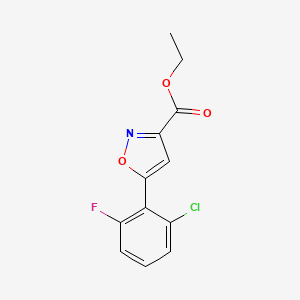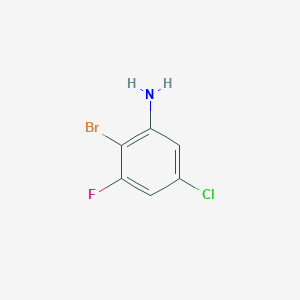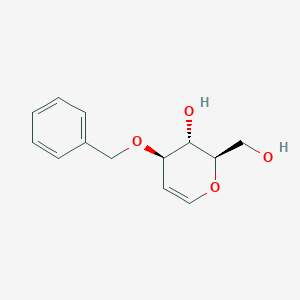
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide is a quaternary ammonium compound It is known for its unique structure, which includes a carboxyl group, a trimethylammonium group, and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of trimethylamine with a brominated carboxylic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反応の分析
Types of Reactions
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide can undergo several types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
科学的研究の応用
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also inhibit enzyme activities by binding to active sites or altering enzyme conformation. The exact molecular targets and pathways involved are still under investigation, but its effects on cellular processes are of significant interest.
類似化合物との比較
Similar Compounds
3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium: This compound has a similar structure but with a propenyl group instead of an oxopropyl group.
3-Carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium: This compound includes an octanoyloxy group, making it more hydrophobic.
Uniqueness
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C7H14BrNO3 |
|---|---|
分子量 |
240.09 g/mol |
IUPAC名 |
(3-carboxy-2-oxopropyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H13NO3.BrH/c1-8(2,3)5-6(9)4-7(10)11;/h4-5H2,1-3H3;1H |
InChIキー |
SIRLRKPCJFDMBP-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC(=O)CC(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)



![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)




